molecular formula C12H12ClFN2O2S B2739602 N-(3-chloro-4-fluorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide CAS No. 1396558-74-9

N-(3-chloro-4-fluorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide

Cat. No.: B2739602
CAS No.: 1396558-74-9
M. Wt: 302.75
InChI Key: JWMBHBHNHUPTOW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves a multi-step process from readily available starting materials . The protocol is based on the synthesis, isolation, characterization of novel intermediates, and their application in the alkylation step for the synthesis of the final product . Excellent results were achieved over the conventional synthetic methodologies .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds are complex and involve multiple steps . The reactions involve the use of various reagents and conditions, leading to the formation of intermediates and the final product .

Scientific Research Applications

Fluorescence Origins of Carbon Dots

  • A study on carbon dots (CDs) with high fluorescence quantum yields identified organic fluorophores, including 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyridine-3,7-dicarboxylic acid (TPDCA) and 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyridine-7-carboxylic acid (TPCA), as the main ingredients and origins of fluorescence in N,S-CDs. This research contributes to understanding the fluorescence origins of carbon dots, potentially expanding their applications (Shi et al., 2016).

Antimicrobial Activity of Thiourea Derivatives

  • Another study focused on the synthesis and characterization of acylthioureas with various aryl-carbamothioyl benzamides, demonstrating significant anti-pathogenic activity against Pseudomonas aeruginina and Staphylococcus aureus. These results highlight the potential of thiourea derivatives for developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Mechanism of Action

The mechanism of action of related compounds involves the inhibition of certain cellular processes. For example, gefitinib is a tyrosine kinase inhibitor used as first-line therapy to treat non-small cell lung carcinoma (NSCLC) that meets certain genetic mutation criteria . VU0418506 is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGlu4) and has shown efficacy in preclinical rodent models of Parkinson’s disease .

Properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-5-oxo-1,4-thiazepane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClFN2O2S/c13-8-5-7(1-2-9(8)14)15-12(18)10-6-19-4-3-11(17)16-10/h1-2,5,10H,3-4,6H2,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWMBHBHNHUPTOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(NC1=O)C(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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